3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with a carboxamide substituent at position 5. Key structural features include:
Properties
Molecular Formula |
C21H16ClN5O5 |
|---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H16ClN5O5/c1-11-9-14(27(31)32)7-8-16(11)23-19(28)15-10-25(2)18-17(15)24-21(30)26(20(18)29)13-5-3-12(22)4-6-13/h3-10H,1-2H3,(H,23,28)(H,24,30) |
InChI Key |
DZNBYVLGEPTGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The pyrrolo[3,2-d]pyrimidine core can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
- Case Study: A study demonstrated that similar pyrrolo[3,2-d]pyrimidines inhibited the growth of breast cancer cell lines in vitro, suggesting a potential for further development in oncology .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- In Silico Studies: Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This inhibition could lead to reduced inflammation in conditions such as arthritis and asthma .
Antioxidant Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives can possess antioxidant properties:
- Mechanism: The compound may scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
- Experimental Findings: In vitro assays have shown that compounds with similar structures exhibit higher antioxidant activity compared to standard antioxidants like ascorbic acid .
Data Tables
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound also interacts with proteins involved in the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Substituent Effects on Solubility: The target compound’s carboxamide group (vs. The ethyl ester derivative in lacks the nitro group, reducing electron-withdrawing effects and metabolic stability.
Aromatic Substituent Variations :
- Fluorophenyl (e.g., ) vs. chlorophenyl groups alter steric bulk and electronic profiles, impacting receptor binding. The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to fluorinated analogs.
- Naphthyloxy substituents () introduce extended π systems, favoring interactions with aromatic residues in binding pockets.
Pyrazolo[1,5-a]pyrimidine cores () prioritize planar geometry, which may enhance stacking interactions in enzyme active sites.
Electron-Withdrawing Groups :
- The nitro group in the target compound’s carboxamide substituent (position 7) increases electrophilicity, which could influence reactivity in covalent binding scenarios.
Research Implications
- Medicinal Chemistry : The target compound’s carboxamide and nitro groups position it as a candidate for protease or kinase inhibition, though direct activity data are lacking in the evidence.
- SAR Trends :
- Chlorophenyl > fluorophenyl for lipophilicity-driven targets.
- Carboxamide > ester for solubility and metabolic stability.
- Synthetic Challenges : Multi-step synthesis is implied by the complex substitution pattern, particularly the nitrophenyl-carboxamide moiety.
Biological Activity
The compound 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a chlorophenyl group and a nitrophenyl moiety is particularly relevant for its interaction with biological targets.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : The compound demonstrated an IC50 value of 36 μM against HCT-116 cells and 34 μM against HeLa cells, indicating potent anticancer activity .
- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells. This was evidenced by increased caspase activity and morphological changes typical of apoptotic cells after treatment .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 36 | Apoptosis induction |
| HeLa | 34 | Apoptosis induction |
| MCF-7 | Not specified | Notable cytotoxic effects |
Case Studies
Several studies have investigated the biological activity of similar compounds within the pyrrolopyrimidine family:
- Study on Related Compounds : A study on derivatives of pyrrolopyrimidine indicated that modifications to the phenyl groups significantly influenced cytotoxicity against various cancer cell lines. The most active compounds were linked to specific substitutions on the aromatic rings, which enhanced their interaction with cellular targets .
- In Vivo Studies : Animal models have been used to further explore the pharmacokinetics and therapeutic efficacy of similar compounds. For instance, oral administration in rodent models showed promising results in terms of bioavailability and systemic exposure without significant toxicity at lower doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
